3-(1H-Pyrrol-1-YL)propan-1-amine
CAS No.: 60794-90-3
Cat. No.: VC2013084
Molecular Formula: C7H12N2
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 60794-90-3 |
---|---|
Molecular Formula | C7H12N2 |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 3-pyrrol-1-ylpropan-1-amine |
Standard InChI | InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 |
Standard InChI Key | CNRYJJXBFLHSJP-UHFFFAOYSA-N |
SMILES | C1=CN(C=C1)CCCN |
Canonical SMILES | C1=CN(C=C1)CCCN |
Chemical Structure and Properties
Structural Features
3-(1H-Pyrrol-1-YL)propan-1-amine consists of a pyrrole ring connected to a propan-1-amine chain through the nitrogen atom of the pyrrole. The pyrrole ring contains one nitrogen and four carbon atoms in a five-membered aromatic structure. The propyl chain terminates with a primary amine group, providing a reactive site for further chemical modifications.
Physical and Chemical Properties
The compound exists as a colorless to pale yellow liquid or solid, depending on its purity and specific conditions. Its solubility varies in water and organic solvents, which affects its applications in synthesis and formulation processes .
Property | Value |
---|---|
CAS Number | 60794-90-3 |
Molecular Formula | C7H12N2 |
Molecular Weight | 124.18 g/mol |
IUPAC Name | 3-pyrrol-1-ylpropan-1-amine |
InChI | InChI=1S/C7H12N2/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7-8H2 |
SMILES | C1=CN(C=C1)CCCN |
Physical State | Typically colorless to pale yellow liquid or solid |
Reactivity Profile
The reactivity of 3-(1H-Pyrrol-1-YL)propan-1-amine is primarily determined by its two key functional groups: the pyrrole ring and the primary amine. The pyrrole ring can undergo various electrophilic substitution reactions, while the primary amine can participate in nucleophilic substitution, acylation, and alkylation reactions. This dual functionality makes the compound highly versatile for synthetic applications .
Synthesis Methods
Standard Synthetic Routes
The synthesis of 3-(1H-Pyrrol-1-YL)propan-1-amine typically involves the reaction of pyrrole with appropriate propyl amine derivatives. One common approach is the reaction of pyrrole with 3-chloropropylamine under basic conditions. This proceeds through a nucleophilic substitution mechanism, where the pyrrole acts as a nucleophile toward the alkyl halide.
Alternative Synthesis Approaches
More recent synthetic approaches focus on environmentally friendly methods that minimize the use of solvents and catalysts. These green chemistry approaches aim to reduce waste and energy consumption while maintaining high yield and purity of the final product. For instance, some methods involve solvent-free conditions or the use of renewable catalysts .
Industrial Scale Production
For industrial-scale production, continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity. Advanced purification techniques such as distillation and crystallization are commonly used in these settings to achieve the desired product specifications.
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing pyrrole structures exhibit significant antimicrobial properties. Pyrrole derivatives, including 3-(1H-Pyrrol-1-YL)propan-1-amine, have demonstrated efficacy against various bacterial and fungal strains. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes in microbial metabolism.
Cancer Cell Line | Efficacy | Mechanism |
---|---|---|
Various cancer cell lines | Selective cytotoxicity | Inhibition of cell proliferation; induction of apoptosis |
A549 human lung adenocarcinoma | Reported cytotoxic effects | Modulation of apoptotic pathways |
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of 3-(1H-Pyrrol-1-YL)propan-1-amine and its derivatives. In animal models of neurodegeneration, administration of pyrrole derivatives has resulted in improved cognitive function and reduced neuronal loss. These findings suggest possible therapeutic applications in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Enzyme Inhibition Activities
3-(1H-Pyrrol-1-YL)propan-1-amine has been studied for its ability to inhibit various enzymes, including reverse transcriptase and cellular DNA polymerases. These enzymes are crucial for cell replication and repair, suggesting potential applications in antiviral therapy and cancer treatment. The compound's interaction with these enzymes is mediated through its pyrrole ring, which allows binding to specific sites on the enzyme structure.
Research Applications
Chemistry Applications
In the field of chemistry, 3-(1H-Pyrrol-1-YL)propan-1-amine serves as a valuable building block for synthesizing complex organic molecules. It can be used as a starting material for the preparation of various heterocyclic compounds with potential applications in materials science and drug discovery. Additionally, it functions as a catalyst in certain chemical reactions, facilitating the development of new materials and compounds.
Biological Research
The compound has shown utility as a biochemical probe for investigating various biological processes. Its ability to interact with specific cellular targets makes it valuable for studying cellular signaling pathways, enzyme kinetics, and protein-ligand interactions. These applications have contributed to advancements in understanding fundamental biological mechanisms.
Medicinal Applications
The therapeutic potential of 3-(1H-Pyrrol-1-YL)propan-1-amine extends to several medical areas. Research indicates its efficacy in treating neurological disorders, with studies demonstrating neuroprotective effects in animal models of neurodegeneration. Furthermore, its derivatives have shown promise in cancer therapy, antimicrobial applications, and as anti-inflammatory agents.
Industrial Uses
In industrial settings, 3-(1H-Pyrrol-1-YL)propan-1-amine is involved in producing polymers and coatings. Its functionalization capabilities enhance material properties, making it suitable for various applications in materials science. Additionally, it has been used in the development of conductive polymers for electronic applications .
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 3-(1H-Pyrrol-1-YL)propan-1-amine, including:
-
2-(1H-Pyrrol-1-YL)ethanamine
-
1-(2-Aminophenyl)pyrrole
-
1H-Pyrrole-1-propionic acid
-
1-(3-Aminopropyl)imidazole
-
3-(1H-pyrazol-1-yl)propan-1-amine
These compounds differ in the length of the alkyl chain, the position of functional groups, or the type of heterocyclic ring system .
Comparative Biological Activities
While 3-(1H-Pyrrol-1-YL)propan-1-amine exhibits antimicrobial, anticancer, and neuroprotective properties, its structural analogs may display different biological profiles. For instance, compounds with longer alkyl chains might show enhanced lipophilicity and membrane permeability, potentially affecting their antimicrobial potency. Similarly, the position of functional groups can influence binding affinity to specific molecular targets, resulting in varied biological activities .
Compound | Structural Difference | Comparative Activity |
---|---|---|
3-(1H-Pyrrol-1-YL)propan-1-amine | Reference compound | Antimicrobial, anticancer, neuroprotective |
2-(1H-Pyrrol-1-YL)ethanamine | Shorter alkyl chain | Potentially different membrane permeability |
3-(1H-pyrazol-1-yl)propan-1-amine | Different heterocycle (pyrazole vs. pyrrole) | Different binding specificity to molecular targets |
1-(3-Aminopropyl)imidazole | Imidazole instead of pyrrole ring | Alternative enzyme inhibition profile |
Structure-Activity Relationships
Structure-activity relationship studies have revealed that modifications to the basic structure of 3-(1H-Pyrrol-1-YL)propan-1-amine can significantly impact its biological properties. For example, substitutions on the pyrrole ring can enhance or diminish antimicrobial activity, while modifications to the amine group can affect binding to specific molecular targets. These insights guide the rational design of derivatives with optimized properties for specific applications.
Recent Research Developments
Bioconjugation Applications
Recent research has explored the use of 3-(1H-Pyrrol-1-YL)propan-1-amine in bioconjugation applications. The compound is particularly useful for bioconjugation with recognition biomolecules via -NH2 bonding, glutaraldehyde crosslinking, or carbodiimide covalent bonding between -NH2 and -COOH groups. These bioconjugates have potential applications in biosensing, drug delivery, and targeted therapy .
Polymer Development
The compound has been utilized in the development of conducting polymers for various applications. Electropolymerized films derived from 3-(1H-Pyrrol-1-YL)propan-1-amine and similar compounds have shown promise in creating functional materials with unique properties. These polymers can be used in electronic devices, sensors, and as coatings for biomedical implants .
Zwitterionic Polymer Applications
A novel application involves the use of derivatives of 3-(1H-Pyrrol-1-YL)propan-1-amine in creating zwitterionic polymers. These polymers display enhanced antifouling properties, making them valuable for coating electrodes and other surfaces where protein adsorption is undesirable. For instance, zwitterionic pyrrole polymers have shown significant reduction in protein adsorption compared to conventional coatings .
Future Research Directions
Therapeutic Development
Future research on 3-(1H-Pyrrol-1-YL)propan-1-amine is likely to focus on further exploring its therapeutic potential. This includes developing optimized derivatives with enhanced efficacy and selectivity for specific applications, such as antimicrobial agents resistant to current drug-resistant pathogens or anticancer compounds with improved tumor-targeting capabilities.
Materials Science Applications
The compound's utility in materials science presents opportunities for developing advanced functional materials. Research may explore its incorporation into nanocomposites, smart materials, or bioactive surfaces with tailored properties for specific applications in electronics, healthcare, and environmental remediation .
Green Chemistry Approaches
Sustainable synthesis methods for 3-(1H-Pyrrol-1-YL)propan-1-amine that minimize environmental impact represent another promising research direction. This includes developing solvent-free processes, utilizing renewable resources, and exploring enzymatic or biocatalytic approaches to synthesis .
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